BenchChemオンラインストアへようこそ!

Ceftriaxone

Pharmacokinetics Elimination Half-Life Dosing Frequency

Ceftriaxone is the only third-generation cephalosporin combining an extended 5.8–8.7-hour elimination half-life with dual renal (33–67%) and biliary (≈40%) excretion pathways, enabling true once-daily dosing and safe use in moderate renal impairment. Unlike cefotaxime (t½ 1.5–2.5 h, q6h dosing) or ceftazidime (8–16× weaker vs. S. pneumoniae), ceftriaxone reduces nursing time, preparation materials, and total cost of therapy—critical for OPAT programs. For neuroscience applications, ceftriaxone uniquely upregulates GLT-1 (EAAT2) glutamate transporter expression (47.5% increase at 100 μM), a property absent in other cephalosporins. Procure for pharmacokinetic studies, antibacterial screening, or glutamate transporter research.

Molecular Formula C18H18N8O7S3
Molecular Weight 554.6 g/mol
CAS No. 73384-59-5
Cat. No. B1232239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftriaxone
CAS73384-59-5
SynonymsAnhydrous Ceftriaxone Sodium
Benaxona
Cefatriaxone
Cefaxona
Ceftrex
Ceftriaxon
Ceftriaxon Curamed
Ceftriaxon Hexal
Ceftriaxona Andreu
Ceftriaxona LDP Torlan
Ceftriaxone
Ceftriaxone Irex
Ceftriaxone Sodium
Ceftriaxone Sodium, Anhydrous
Ceftriaxone, Disodium Salt
Ceftriaxone, Disodium Salt, Hemiheptahydrate
Lendacin
Longacef
Longaceph
Ro 13 9904
Ro 13-9904
Ro 139904
Ro-13-9904
Ro13 9904
Ro13-9904
Ro139904
Rocefalin
Rocefin
Rocephin
Rocephine
Tacex
Terbac
Molecular FormulaC18H18N8O7S3
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
InChIInChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1
InChIKeyVAAUVRVFOQPIGI-SPQHTLEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.05e-01 g/L

Ceftriaxone (CAS 73384-59-5): Differentiated Third-Generation Cephalosporin with Extended Half-Life and Dual Elimination for Once-Daily Parenteral Therapy


Ceftriaxone is a parenteral, broad-spectrum, third-generation cephalosporin antibiotic that exerts bactericidal activity through irreversible inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [1]. A defining clinical feature of ceftriaxone is its exceptionally long elimination half-life, which averages between 5.8 and 8.7 hours in healthy adults—substantially longer than other third-generation cephalosporins—enabling convenient once-daily dosing regimens and facilitating outpatient parenteral antibiotic therapy (OPAT) [1]. The compound exhibits concentration-dependent protein binding of approximately 85–95% to albumin and undergoes a unique dual elimination pathway whereby 33–67% of an administered dose is excreted unchanged in the urine via glomerular filtration, with the remainder secreted into the bile and eliminated through the feces as inactive metabolites [1].

Ceftriaxone (CAS 73384-59-5): Why In-Class Substitution with Cefotaxime or Ceftazidime Cannot Be Assumed Without Pharmacokinetic and Dosing Trade-Offs


Despite sharing a nearly identical antibacterial spectrum with other third-generation cephalosporins such as cefotaxime and ceftazidime, ceftriaxone differs substantially in pharmacokinetic parameters—including half-life, protein binding, and elimination pathways—that directly impact dosing frequency, administration logistics, and total cost of therapy [1]. Cefotaxime exhibits a half-life of only 1.5–2.5 hours and requires multiple daily doses (typically 2 g every 6 hours), whereas ceftriaxone's extended half-life supports once-daily administration, which reduces nursing time, preparation materials, and overall resource utilization [1]. Furthermore, ceftazidime demonstrates 8- to 16-fold lower in vitro activity against Streptococcus pneumoniae compared to ceftriaxone and cefotaxime, rendering it unsuitable for empiric therapy where pneumococcal coverage is essential [2]. These meaningful differentiation points mandate product-specific selection based on the clinical context, dosing logistics, and pathogen-specific susceptibility requirements.

Ceftriaxone (CAS 73384-59-5): Product-Specific Quantitative Evidence Guide for Scientific Selection and Procurement


Elimination Half-Life of Ceftriaxone Versus Cefotaxime and Other Third-Generation Cephalosporins

Ceftriaxone possesses an elimination half-life of approximately 8 hours, which is 3- to 5-fold longer than all other third-generation cephalosporins, including cefotaxime, ceftazidime, ceftizoxime, and cefotetan, whose half-lives range between 1.5 and 2.5 hours [1]. This extended half-life is the direct pharmacokinetic basis for once-daily dosing of ceftriaxone compared with the multiple daily doses required for cefotaxime (typically 2 g every 6 hours) and other analogs [1].

Pharmacokinetics Elimination Half-Life Dosing Frequency

Plasma Protein Binding of Ceftriaxone Compared to Cefotaxime

Ceftriaxone exhibits concentration-dependent plasma protein binding of approximately 85–95% to albumin, with binding decreasing from 95% at plasma concentrations <100 mg/L to 85% at 300 mg/L [1]. In contrast, cefotaxime demonstrates markedly lower protein binding of only 25–40% [2]. This differential binding influences the free, pharmacologically active fraction of drug available for tissue penetration and antimicrobial activity, and carries clinical implications in hypoalbuminemic patients where the free fraction of ceftriaxone may increase substantially [2].

Plasma Protein Binding Albumin Binding Pharmacokinetics

Once-Daily Ceftriaxone Versus Multiple-Daily Cefotaxime: Clinical Efficacy in Serious Bacterial Infections

In a randomized, double-blind study comparing once-daily ceftriaxone (2 g every 24 h) with multiple-dose cefotaxime (2 g every 6 h) for serious bacterial infections in nonneutropenic patients, the two regimens demonstrated comparable efficacy and toxicity [1]. Additionally, a prospective, randomized, multicenter study in children (ages 6 weeks to 16 years) with bacterial meningitis found that ceftriaxone administered as a single daily dose (100 mg/kg on day 1 followed by 75 mg/kg/day) achieved full recovery in 79.5% of patients with 13.7% recovering with neurologic sequelae, compared to cefotaxime administered as four divided doses (200 mg/kg/day) which achieved full recovery in 71.1% with 23.6% recovering with sequelae—a difference that was not statistically significant [2].

Clinical Efficacy Once-Daily Dosing Randomized Controlled Trial

Cerebrospinal Fluid Penetration of Ceftriaxone and Cefotaxime in Pediatric Bacterial Meningitis

In a comparative study of ceftriaxone (100 mg/kg once daily) and cefotaxime (50 mg/kg every 6 hours) for bacterial meningitis in children, both antibiotics demonstrated excellent cerebrospinal fluid (CSF) penetration with all repeat lumbar puncture specimens (33 patients) being sterile within 24 hours of therapy initiation [1]. The lowest CSF level recorded for cefotaxime was 0.45 μg/mL, which was 45 times the MIC of the causative organism, while the highest levels for ceftriaxone reached 24–35 μg/mL, up to 8,750 times the MIC [1]. Median MICs against common meningitis pathogens were comparable: for Streptococcus pneumoniae (0.01 μg/mL for both), Haemophilus influenzae type b (0.002 μg/mL for ceftriaxone vs 0.004 μg/mL for cefotaxime), and Neisseria meningitidis (0.004 μg/mL for ceftriaxone vs 0.008 μg/mL for cefotaxime) [1].

CSF Penetration Bacterial Meningitis Pharmacokinetics

Biliary Excretion of Ceftriaxone Compared to Cefotaxime

Ceftriaxone demonstrates significantly higher biliary elimination compared to cefotaxime, with approximately 40% of an administered dose excreted via the biliary route versus only 10% for cefotaxime [1]. A randomized, open-label clinical trial in 22 healthy volunteers treated with intravenous ceftriaxone (1 g every 24 hours) or cefotaxime (1 g every 8 hours) for 3 days evaluated the impact of this differential biliary excretion on the intestinal microbiota [1]. Both antibiotics reduced the counts of total Gram-negative enteric bacilli and decreased bacterial diversity, without significant difference between groups, and the emergence of third-generation cephalosporin-resistant Gram-negative enteric bacilli was not significantly different [1]. Plasma pharmacokinetic endpoints were not correlated with alteration of bacterial diversity [1].

Biliary Excretion Dual Elimination Pharmacokinetics

GLT-1 Upregulation and Neuroprotective Activity of Ceftriaxone

Ceftriaxone, unlike other third-generation cephalosporins such as cefotaxime and ceftazidime, has been shown to upregulate the expression of glutamate transporter GLT-1 (EAAT2) in the central nervous system, a property not shared across the cephalosporin class [1]. In vitro, five-day treatment with 100 μM ceftriaxone significantly increased GLT-1 protein levels by 47.5% above control, increased the Vmax of glutamate uptake by 29.3%, and reduced neuronal death by 22.0% after a 1 mM glutamate challenge [1]. In vivo studies have demonstrated that ceftriaxone increases brain expression of GLT1 and its functional activity, with neuroprotective effects observed in models of ischemic injury and motor neuron degeneration [2].

Neuroprotection GLT-1 Glutamate Transport Excitotoxicity

Ceftriaxone (CAS 73384-59-5): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Outpatient Parenteral Antibiotic Therapy (OPAT) and Once-Daily Dosing Programs

Ceftriaxone is optimally suited for OPAT programs and once-daily dosing protocols where reducing nursing time, preparation materials, and administration frequency is a procurement priority. The 8-hour elimination half-life—3- to 5-fold longer than cefotaxime—enables reliable once-daily administration while maintaining comparable clinical efficacy in serious bacterial infections [1]. Total process cost analysis demonstrates that once-daily ceftriaxone offers potential cost savings compared with multiple-daily-dose regimens due to reduced resources for preparation and administration [2].

Empiric Therapy of Bacterial Meningitis Requiring Reliable CSF Penetration

Ceftriaxone is indicated for empiric treatment of community-acquired bacterial meningitis based on its proven ability to achieve bactericidal CSF concentrations with once-daily dosing. In comparative studies, ceftriaxone achieved CSF levels up to 8,750 times the MIC of causative pathogens, with all repeat CSF cultures sterilized within 24 hours of therapy initiation—equivalent to cefotaxime but with simplified single-daily administration [1]. Clinical recovery rates in pediatric meningitis (79.5% full recovery) are comparable to cefotaxime (71.1%) [2].

Infections in Patients with Isolated Renal Impairment Where Biliary Compensation Is Advantageous

Ceftriaxone's unique dual elimination pathway—approximately 40% biliary excretion plus 33–67% renal excretion—provides a safety margin in patients with isolated renal impairment, as the biliary route can partially compensate for reduced renal clearance [1]. This property reduces the need for aggressive dose adjustment in moderate renal impairment and distinguishes ceftriaxone from primarily renally-excreted cephalosporins such as ceftazidime, ceftizoxime, and cefotetan [2]. Caution is still required in severe combined renal and hepatic impairment.

Neuroscience Research Requiring Pharmacological GLT-1 Upregulation

For non-antimicrobial research applications, ceftriaxone serves as a validated pharmacological tool for upregulating GLT-1 (EAAT2) glutamate transporter expression in models of excitotoxicity, neurodegeneration, and neuroinflammation. In vitro, ceftriaxone (100 μM) increases GLT-1 protein levels by 47.5% and reduces glutamate-induced neuronal death by 22.0% [1]. This off-target property is not shared by other third-generation cephalosporins including cefotaxime or ceftazidime, making ceftriaxone uniquely suited for GLT-1-focused neuroscience investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftriaxone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.